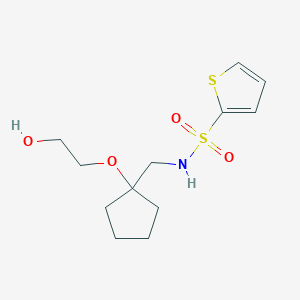

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a sulfonamide group, which is known for its various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene ring, followed by the addition of the sulfonamide group. Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the thiophene ring and the sulfonamide group. Thiophene rings can undergo electrophilic aromatic substitution reactions, while sulfonamides can participate in various reactions due to their acidic nature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a thiophene ring are often colored due to the ring’s ability to absorb light .Scientific Research Applications

Functionalization of Aromatic Compounds

N-hydroxy sulfonamides, including derivatives similar to "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide," are used as sulfenylating agents for the functionalization of aromatic compounds. This application allows for the creation of structurally diverse thioethers with high regioselectivity and yields, showcasing the compound's utility in organic synthesis (Fukai Wang et al., 2017).

Electronic and Structural Analysis

The electronic properties and molecular structures of sulfonamide derivatives are extensively studied through experimental and quantum chemical approaches. Such analyses provide insights into their spectroscopic characteristics, guiding spectral assignments and understanding their stability and electronic behavior (Ayyaz Mahmood et al., 2016).

Synthetic Applications

In synthetic chemistry, sulfonamide compounds are used in various reactions, including the aza-Payne rearrangement, highlighting their versatility in creating functionalized molecules for further applications (T. Ibuka, 1998).

Inhibitors of Biological Targets

Certain sulfonamide derivatives act as inhibitors for specific biological targets, such as carbonic anhydrase. These inhibitors have potential therapeutic applications, demonstrating the compound's relevance in medicinal chemistry and drug discovery (S. Graham et al., 1989).

Antimicrobial and Anticancer Properties

Research into sulfonamide derivatives has also revealed their antimicrobial and anticancer properties. These compounds exhibit significant bioactivity, offering potential pathways for the development of new therapeutic agents (M. Ghorab et al., 2014).

Novel Drug Forms and Delivery Mechanisms

Explorations into prodrug forms of sulfonamides aim to enhance their solubility and bioavailability, offering innovative approaches to drug delivery and design (J. D. Larsen et al., 1988).

properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S2/c14-7-8-17-12(5-1-2-6-12)10-13-19(15,16)11-4-3-9-18-11/h3-4,9,13-14H,1-2,5-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRVRZLENZBREJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC=CS2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2413142.png)

![1-[(3-Methoxybenzoyl)amino]-3-phenylthiourea](/img/structure/B2413144.png)

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B2413145.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)

![Methyl 4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxylate](/img/structure/B2413151.png)

![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)

![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)

![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)